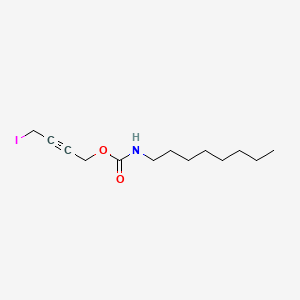
Carbamic acid, octyl-, 4-iodo-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, octyl-, 4-iodo-2-butynyl ester: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an octyl group, a 4-iodo-2-butynyl group, and a carbamic acid ester linkage. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, octyl-, 4-iodo-2-butynyl ester typically involves the reaction of octyl carbamate with 4-iodo-2-butynyl alcohol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, octyl-, 4-iodo-2-butynyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents such as iodine (I₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products may include oxidized derivatives of the original compound.
Reduction: The major products may include reduced derivatives of the original compound.
Substitution: The major products may include substituted derivatives where the original functional group is replaced by a new one.
Scientific Research Applications
Carbamic acid, octyl-, 4-iodo-2-butynyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, octyl-, 4-iodo-2-butynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- Carbamic acid, methyl-, 4-iodo-2-butynyl ester
- Carbamic acid, ethyl-, 4-iodo-2-butynyl ester
- Carbamic acid, propyl-, 4-iodo-2-butynyl ester
Comparison: Carbamic acid, octyl-, 4-iodo-2-butynyl ester is unique due to its longer octyl chain, which can influence its chemical properties and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
14225-19-5 |
|---|---|
Molecular Formula |
C13H22INO2 |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
4-iodobut-2-ynyl N-octylcarbamate |
InChI |
InChI=1S/C13H22INO2/c1-2-3-4-5-6-8-11-15-13(16)17-12-9-7-10-14/h2-6,8,10-12H2,1H3,(H,15,16) |
InChI Key |
MBNMIHDVVCMOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OCC#CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















